molecular formula C6H8Ce2O13 B8058171 Cerium oxalate hydrate

Cerium oxalate hydrate

Cat. No. B8058171
M. Wt: 568.35 g/mol
InChI Key: OGGMXARXHWPYSA-UHFFFAOYSA-N
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Description

Cerium(III) oxalate hydrate, also known as cerous oxalate, is the inorganic cerium salt of oxalic acid . It is a white crystalline solid with the chemical formula of Ce2(C2O4)3 . It could be obtained by the reaction of oxalic acid with cerium(III) chloride . It is used in ceramics, glass, phosphors, and pyrotechnics .


Synthesis Analysis

Cerium oxalate hydrate particles were synthesized by a precipitation technique under an external magnetic field with respective intensities of 0, 0.1, 0.3, and 0.6 T . The particle morphologies were investigated by scanning electron microscopy (SEM) and transmission electron microscope (TEM) .


Molecular Structure Analysis

The molecular structure of Cerium oxalate hydrate was analyzed using three-dimensional electron diffraction . Both phases were pentahydrate, with four water molecules coordinated to two independent cerium atoms .


Chemical Reactions Analysis

The reaction of cerium(IV) with oxalic acid (H2Ox) in a sulfuric acid medium was investigated as part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . Two different cerium(IV)–oxalate intermediate complexes were identified and characterized .


Physical And Chemical Properties Analysis

Cerium(III) oxalate hydrate is a white crystalline solid . It is slightly soluble in water . The molecular weight of the anhydrous basis is 544.29 .

Scientific Research Applications

  • Precipitation and Characterization : Cerium oxalate serves as a precursor for crystalline hydrated phases in high supersaturation and strong acid solutions. This aspect is crucial in understanding its nucleating behavior in various conditions (Rodríguez-Ruiz et al., 2018).

  • Thermodynamic Properties : The thermodynamic properties of cerium oxalate, including its decomposition to cerium oxide, are significant in materials science, especially in understanding its thermal behavior (Gallagher & Dworzak, 1985).

  • Morphological Influence by Magnetic Fields : The synthesis of cerium oxalate hydrate particles under external magnetic fields demonstrates that magnetic fields can significantly influence the growth and morphology of these particles (Yu et al., 2017).

  • Conversion to Nanocrystalline Oxide : Cerium oxalate's conversion to nanocrystalline cerium dioxide is important for applications in solid oxide fuel cells and catalysis. The synthesis process can yield different morphologies, which are linked to the final product's properties (Tyrpekl et al., 2019).

  • Catalytic Applications : Cerium oxalate has applications in catalysis, such as in catalytic ozonation processes. This involves transforming cerium oxalate into cerium oxide, which demonstrates significant catalytic activity (Zhang, Li & Croué, 2011).

  • Pharmacological Properties : Historically, cerium oxalate was used as an antiemetic, and its pharmacological properties, especially its interaction with calcium-dependent physiological processes, are of interest in medical research (Jakupec, Unfried & Keppler, 2005).

  • Ionic Conductivity in Solid Solutions : Cerium oxalate is used in the preparation of ceria-based solid solutions, contributing to the study of ionic conductivity in systems like CeO2–Gd2O3 (Zhang Tianshu et al., 2002).

Mechanism of Action

The mechanism of action of Cerium oxalate hydrate is not fully annotated and is scheduled to be annotated soon .

Safety and Hazards

Cerium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It irritates skin and mucous membranes, and is a strong irritant to eyes . If it gets into the eyes, there is a danger of severe eye injury . Cerium salts increase the blood coagulation rate, and exposure to cerium salts can cause sensitivity to heat .

Future Directions

The hydrothermal conversion of cerium oxalate to CeO2 has gained technological importance in the chemistry of f-elements . The hydrothermal treatment of cerium oxalate is being studied due to its potential for optical applications because of their interesting luminescent, magnetic, and electrical properties .

properties

IUPAC Name

cerium;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGMXARXHWPYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ce].[Ce]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Ce2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Cerium(III) oxalate hydrate
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Product Name

CID 71311480

CAS RN

15750-47-7
Record name Tris[oxalate(2-)]dicerium hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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